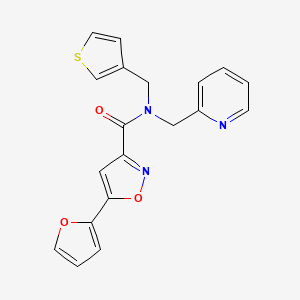

5-(furan-2-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

描述

5-(furan-2-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a furan ring at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with pyridin-2-ylmethyl and thiophen-3-ylmethyl groups, imparting unique electronic and steric properties.

属性

IUPAC Name |

5-(furan-2-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c23-19(16-10-18(25-21-16)17-5-3-8-24-17)22(11-14-6-9-26-13-14)12-15-4-1-2-7-20-15/h1-10,13H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZPPWWBRGORPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(furan-2-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Furan ring : Contributes to the compound's electronic properties.

- Pyridine ring : Often associated with various biological activities.

- Thiophene ring : Known for its role in enhancing bioactivity.

Anticancer Properties

Research has indicated that compounds containing isoxazole and pyridine moieties exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Antiviral Activity

5-(furan-2-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole derivatives have been explored for their antiviral properties. A study highlighted the efficacy of related compounds against viral replication, suggesting that these heterocycles can interfere with viral entry or replication processes.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, indicating potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease processes. For example:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or viral replication.

- Receptor Binding : It could bind to receptors that regulate cellular signaling pathways, thereby modulating cellular responses.

Case Studies

- Anticancer Study : A study involving a derivative of this compound demonstrated significant inhibition of tumor growth in xenograft models, with a reported IC50 value indicating effective concentration for therapeutic action.

- Antiviral Efficacy : Another investigation reported that a related isoxazole compound exhibited antiviral activity against specific viruses, with an EC50 value significantly lower than that of standard antiviral drugs.

Data Table: Biological Activities Overview

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of isoxazole-3-carboxamide derivatives. Below is a comparative analysis with structurally related molecules, emphasizing substituent effects, molecular properties, and biological activities.

Structural Analogues and Substituent Effects

Pharmacological and Physicochemical Comparisons

- Bioactivity: SKL2001 () is the most pharmacologically characterized analog, acting as a Wnt agonist. The target compound’s pyridine and thiophene substituents may shift its target profile compared to SKL2001’s imidazole-propyl group. Nitro-furan derivatives () exhibit trypanocidal activity, but the absence of a nitro group in the target compound suggests reduced toxicity risks.

Solubility and Stability :

Synthetic Challenges :

Crystallographic and Analytical Insights

- Programs like SHELXL () and Mercury () are critical for resolving crystal structures of such compounds. The pyridine and thiophene groups in the target compound may influence packing motifs compared to SKL2001’s imidazole chain.

Key Research Findings and Gaps

- Activity Data : While SKL2001 has well-documented antitumor effects , the target compound’s biological profile remains uncharacterized.

- Physicochemical Properties : Molecular weight, logP, and solubility data for the target compound are absent in the evidence, limiting direct comparisons.

- Structural Diversity: Substituents on the carboxamide nitrogen significantly alter target engagement, as seen in the contrast between SKL2001 (imidazole) and ranitidine derivatives (dimethylamino-furans, ).

常见问题

Basic: What are the optimal synthetic routes for 5-(furan-2-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide?

Answer:

The synthesis involves three key steps:

Isoxazole Ring Formation : Cyclization of precursors (e.g., β-keto esters or nitrile oxides) under acidic/basic conditions to form the 3-carboxamide-substituted isoxazole core .

Thiophene Functionalization : Friedel-Crafts acylation or alkylation to introduce substituents on the thiophene ring, ensuring regioselectivity at the 3-position .

Amide Coupling : Reacting the isoxazole-3-carboxylic acid derivative with pyridin-2-ylmethyl and thiophen-3-ylmethyl amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the bis-alkylated amide .

Optimization Tips : Use catalysts like Lewis acids (AlCl₃) for Friedel-Crafts steps and monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or flash chromatography .

Basic: How can the structural identity of this compound be confirmed?

Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., furan α-protons at δ 6.3–7.2 ppm, pyridine β-protons at δ 8.5–8.7 ppm) and carbon assignments .

- X-ray Crystallography : Use SHELXL for single-crystal refinement to resolve stereoelectronic effects and validate the bis-alkylated amide geometry .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion) with <2 ppm error .

Advanced: What computational methods are suitable for predicting electronic properties relevant to biological activity?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution, particularly for the isoxazole carboxamide and thiophene moieties .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or protein targets (e.g., kinases) to predict membrane permeability or binding stability .

- Docking Studies (AutoDock Vina) : Screen against structural databases (PDB) to identify potential targets, prioritizing residues near the pyridine and thiophene groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for similar compounds?

Answer:

- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) to validate specificity .

- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions .

- Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Answer:

- Analog Synthesis : Modify substituents systematically (e.g., replace furan with pyrrole, vary pyridine methylation) .

- Pharmacophore Mapping : Use Schrödinger’s Phase to correlate electronic/steric features (e.g., isoxazole carbonyl as a hydrogen bond acceptor) with activity .

- 3D-QSAR Models : Build CoMFA/CoMSIA models using biological data from analogs to predict activity cliffs .

Basic: What analytical techniques are critical for purity assessment?

Answer:

- HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities >0.1% .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect solvent residues or hydrates .

Advanced: How can crystallographic data inform formulation design?

Answer:

- Polymorph Screening : Use Mercury CSD to analyze packing motifs (e.g., π-π stacking between pyridine rings) and predict solubility .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···O contacts) to guide co-crystal development .

Advanced: What in vitro assays are suitable for evaluating anticancer potential?

Answer:

- Apoptosis Assays : Annexin V/PI staining paired with caspase-3/7 activation measurements .

- Cell Cycle Analysis : Flow cytometry to detect G1/S arrest (common with isoxazole derivatives) .

- Mitochondrial Membrane Potential (JC-1 Dye) : Assess early apoptosis via ΔΨm collapse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。